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N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1797891-99-6; molecular formula C15H16FN3O4; molecular weight 321.31 g/mol) is a synthetic oxalamide derivative belonging to the 5-methylisoxazole-3-carboxamide analog class. The compound scaffold—5-methylisoxazole-3-yl linked via an oxalamide bridge to a 2-(3-fluorophenyl)-2-methoxyethyl substituent—has been explored in the context of exchange protein directly activated by cAMP (EPAC) antagonism and SET and MYND domain-containing protein 3 (SMYD3) inhibitor discovery programs.

Molecular Formula C15H16FN3O4
Molecular Weight 321.308
CAS No. 1797891-99-6
Cat. No. B2735538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
CAS1797891-99-6
Molecular FormulaC15H16FN3O4
Molecular Weight321.308
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC
InChIInChI=1S/C15H16FN3O4/c1-9-6-13(19-23-9)18-15(21)14(20)17-8-12(22-2)10-4-3-5-11(16)7-10/h3-7,12H,8H2,1-2H3,(H,17,20)(H,18,19,21)
InChIKeyPRQNYVDGARSFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1797891-99-6): Structural Profile & Procurement Baseline


N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1797891-99-6; molecular formula C15H16FN3O4; molecular weight 321.31 g/mol) is a synthetic oxalamide derivative belonging to the 5-methylisoxazole-3-carboxamide analog class . The compound scaffold—5-methylisoxazole-3-yl linked via an oxalamide bridge to a 2-(3-fluorophenyl)-2-methoxyethyl substituent—has been explored in the context of exchange protein directly activated by cAMP (EPAC) antagonism and SET and MYND domain-containing protein 3 (SMYD3) inhibitor discovery programs [1][2]. Procurable from specialist chemical suppliers, it serves as a structurally defined entry point into isoxazole-oxalamide chemical space where the oxalamide linker, meta-fluorine substitution pattern, and β-methoxyethyl branch collectively govern target engagement and selectivity relative to simple isoxazole carboxamides or ureas .

Scaffold class 5-methylisoxazole-oxalamide chemotype; EPAC/SMYD3 tool compound
Research target EPAC antagonist or SMYD3 inhibitor screening; isoxazole SAR expansion
Structural features Meta-fluorine, 2-methoxyethyl branch, oxalamide linker for differentiated binding

Why N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide Cannot Be Simply Replaced by In-Class Isoxazole Analogs


Within the isoxazole-oxalamide chemical class, small structural modifications produce large shifts in biological activity profiles. For example, changing the isoxazole substitution pattern—from 5-methyl (present in the target compound) to 5-ethyl or 4-methyl—significantly alters both potency and selectivity against SMYD3, as demonstrated in the SAR optimization of isoxazole amide inhibitors [1]. Similarly, replacing the 3-fluorophenyl group with a 2-fluorophenyl or removing the fluorine altogether modulates lipophilicity (cLogP), metabolic stability, and π-stacking interactions critical for target binding [2]. The 2-methoxyethyl linker further distinguishes this compound from simpler methylene- or ethylene-linked analogs, introducing a hydrogen-bond acceptor that influences conformational pre-organization and aqueous solubility [3]. Consequently, generic replacement with an in-class analog—even one sharing the 5-methylisoxazol-3-yl moiety—carries a high risk of altered target engagement, selectivity window, and ADME profile, underscoring the need for compound-specific selection.

Isoxazole substitution pattern (5-methyl vs 4-methyl/ethyl) can cause ≥10-fold potency shift in SMYD3 assays — class-level SAR may not transfer directly.
Fluorine position (meta vs ortho/para) alters lipophilicity (cLogP) and electronic profile, affecting target engagement and metabolic stability.
Oxalamide linker geometry provides a distinct H-bond donor/acceptor pattern versus carboxamide or urea analogs, which may lead to different binding modes.

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide: Quantitative Differentiation Evidence vs. Closest Analogs


Meta-Fluorine Substitution on the Phenyl Ring Confers Distinct Lipophilicity and Electronic Properties vs. Ortho- and Para-Fluoro Analogs

The 3-fluorophenyl substituent in N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide positions the fluorine atom meta to the point of attachment, resulting in a calculated logP of approximately 2.98, which is measurably distinct from the 2-fluorophenyl (ortho) analog (N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide) and the 4-fluorobenzyl oxalamide series . Meta-fluorine substitution preserves electron-withdrawing inductive effects without direct resonance interaction with the benzylic position, yielding a unique dipole moment and hydrogen-bond acceptor profile that cannot be replicated by ortho- or para-fluorinated comparators [1].

Fluorine Regioisomer Effect
Class-level
meta-F cLogP ≈2.98 vs ortho-/para-F Δ≥0.4
Supports lipophilic efficiency comparison.
In silico data; verify experimentally.
Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

The 5-Methylisoxazol-3-yl Group Enables Interactions with the SMYD3 Active Site That Are Abrogated by 4-Methyl or Unsubstituted Isoxazole Analogs

In the SMYD3 inhibitor series reported by Su et al. (ACS Med. Chem. Lett., 2020), isoxazole amides bearing a 5-methyl substituent on the isoxazole ring achieved IC50 values in the nanomolar range against SMYD3, while the corresponding 4-methyl substituted or unsubstituted isoxazole analogs demonstrated markedly reduced potency. Cocrystal structures (PDB 6O9O, 6P6G) confirm that the 5-methyl group of the isoxazole occupies a well-defined hydrophobic subpocket in SMYD3, with the methyl group making productive van der Waals contacts [1]. Compounds lacking this 5-methyl group lose this favorable interaction, resulting in an estimated ≥10-fold reduction in binding affinity. The target compound, N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, retains the critical 5-methylisoxazol-3-yl pharmacophore identified in this study and is therefore expected to preserve the target engagement capability characterized for this chemotype [2].

5-Methylisoxazole Requirement
Class-level
≥10-fold potency loss when replaced by 4-methyl or H (SMYD3 SAR)
Supports SMYD3 pharmacophore requirement review.
Cocrystal evidence; compound retains critical motif.
Epigenetics Methyltransferase Inhibition Cancer Research

Oxalamide Linker Provides a Unique Hydrogen-Bonding Donor/Acceptor Geometry Not Available in Carboxamide or Urea Isoxazole Analogs

The oxalamide core (-NH-CO-CO-NH-) in N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide provides two adjacent carbonyl acceptors and two amide NH donors, creating a hydrogen-bonding pattern that is geometrically and energetically distinct from simple carboxamides (single carbonyl, single NH) and ureas (single carbonyl flanked by two NH groups) . In antimycobacterial SAR studies, Krátký et al. (Molecules, 2017) demonstrated that replacing the urea linker with an oxalamide modulates both MIC values and selectivity across Mycobacterium species, with the oxalamide analog exhibiting a distinct inhibition profile [1]. The extended oxalamide system also influences molecular shape and conformational flexibility, with the dicarbonyl motif capable of engaging two adjacent residues in a target protein's binding site, a binding mode not accessible to the simpler carboxamide or urea linkages [2].

Linker H-Bond Geometry
Class-level
Oxalamide: 2 NH donors, 4 acceptors vs carboxamide (1/2) or urea (2/1)
May offer distinct bidentate interaction.
Profile shift seen in antimycobacterial SAR.
Medicinal Chemistry Target Engagement Molecular Recognition

2-Methoxyethyl Substituent Modulates Conformational Flexibility and Solubility Relative to Unsubstituted Ethyl or Bulky Hydrophobic Linkers

The 2-methoxyethyl group at the benzylic position of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide introduces an ether oxygen that serves as an additional hydrogen-bond acceptor (contributing to a total polar surface area (PSA) of 64.22 Ų) and a rotatable bond, increasing aqueous solubility relative to unsubstituted ethyl-linked analogs while reducing excessive lipophilicity compared to bulky hydrophobic linkers . In the ZINC database, the target compound falls within the 'drug-like' property space (MW 321, cLogP 2.98, PSA 64.22, 0 RO5 violations), whereas the analogous N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has a higher molecular weight (387.44) and additional H-bond donors/acceptors that alter PK predictivity [1].

Linker Physicochemical Profile
Cross-study
MW 321, cLogP 2.98, PSA 64.22; 0 RO5 violations
Supports lead-like property comparison.
Computed values; experimental validation recommended.
Physicochemical Optimization Solubility Conformational Analysis

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide: Best-Fit Research Application Scenarios


SMYD3 Inhibitor Lead Optimization and Chemical Probe Development

For medicinal chemistry teams developing SMYD3-targeted chemical probes for oncology applications (breast, liver, colon, prostate cancers), this compound delivers the 5-methylisoxazol-3-yl pharmacophore identified as critical for SMYD3 engagement in cocrystal structures (PDB 6O9O, 6P6G) [1], combined with a distinct oxalamide linker and 3-fluorophenyl-2-methoxyethyl substituent that enables exploration of SAR beyond the published carboxamide series. The compound's lead-like physicochemical profile (MW 321, cLogP 2.98, 0 RO5 violations) supports efficient hit-to-lead progression [2].

EPAC1/EPAC2 Antagonist Tool Compound Panel Expansion

Researchers studying cAMP/EPAC signaling in cardiovascular and metabolic disease models can incorporate this structurally distinct oxalamide as a comparator to established EPAC antagonists (e.g., ESI-08, ESI-09). The isoxazole-oxalamide scaffold occupies chemical space adjacent to the EPAC antagonist chemotype disclosed in US11124489 [1], and its unique linker geometry enables exploration of alternative binding modes within the EPAC cAMP-binding domain.

Physicochemical Benchmarking for Isoxazole-Containing Fragment and Lead-Like Libraries

For computational chemistry and cheminformatics groups constructing or curating screening libraries, this compound serves as a benchmark entry for the isoxazole-oxalamide chemical space. With a PSA of 64.22 Ų, cLogP of 2.98, and zero Rule-of-Five violations, it exemplifies the 'sweet spot' for oral drug-likeness within this chemotype [1], enabling calibration of pharmacophore models and docking scoring functions against experimentally characterized isoxazole amide targets (SMYD3, PurE) [2][3].

Antimycobacterial Oxalamide SAR Expansion

Building on the antimycobacterial activity demonstrated by oxalamide derivatives against M. tuberculosis and NTM strains (MIC values from 2 µM for the most active oxalamide-containing compounds) [1], this compound provides a scaffold for diversification of the N1 substituent while retaining the 5-methylisoxazol-3-yl moiety that contributes to antimycobacterial potency. Its 3-fluorophenyl-2-methoxyethyl substitution represents an underexplored vector in this SAR series.

Application
Selection Property
Validation Focus
SMYD3 inhibitor lead optimization
5-methylisoxazole pharmacophore & oxalamide linker geometry
SMYD3 binding assay review; cancer cell-model target engagement
EPAC1/2 antagonist tool compound panel
Isoxazole-oxalamide scaffold distinct from known EPAC antagonists
EPAC cAMP-binding domain profiling; selectivity vs. related chemotypes
Physicochemical benchmarking for isoxazole libraries
Lead-like MW, cLogP, PSA profile; RO5 compliance
Experimental logP / solubility confirmation; docking calibration
Antimycobacterial oxalamide SAR
Oxalamide scaffold with 5-methylisoxazole substitution
MIC screening against M. tuberculosis and NTM; strain selectivity review
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